molecular formula C17H22N2O4 B113071 1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine] CAS No. 84060-08-2

1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine]

Cat. No.: B113071
CAS No.: 84060-08-2
M. Wt: 318.4 g/mol
InChI Key: XJSGYDPAFSJFQE-UHFFFAOYSA-N
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Description

1’-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4’-piperidine] is a synthetic organic compound with the molecular formula C17H22N2O4 and a molecular weight of 318.37 g/mol. This compound is characterized by its spirocyclic structure, which includes a benzoxazine ring fused to a piperidine ring. The presence of the tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom of the piperidine ring is a notable feature of this compound.

Preparation Methods

The synthesis of 1’-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4’-piperidine] typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzoxazine Ring: The benzoxazine ring can be synthesized through a cyclization reaction involving an appropriate phenol derivative and an amine.

    Spirocyclization: The benzoxazine intermediate is then subjected to spirocyclization with a piperidine derivative to form the spirocyclic structure.

    Introduction of the Boc Protecting Group:

Industrial production methods for this compound may involve optimization of these steps to achieve higher yields and purity, as well as scaling up the reactions to kilogram or metric ton scales.

Chemical Reactions Analysis

1’-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1’-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4’-piperidine] has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of biological processes and as a tool for investigating the interactions between small molecules and biological targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1’-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4’-piperidine] depends on its specific application and the molecular targets involvedThe spirocyclic structure and the presence of the Boc protecting group can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

1’-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4’-piperidine] can be compared with other spirocyclic compounds, such as:

    Spiro[4H-3,1-benzoxazine-4,3’-pyrrolidine]-1’-carboxylic acid: This compound has a similar spirocyclic structure but with a pyrrolidine ring instead of a piperidine ring.

    Spiro[4H-3,1-benzoxazine-4,4’-piperidine]-1’-carboxylic acid: This compound lacks the Boc protecting group and may have different reactivity and applications.

The uniqueness of 1’-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4’-piperidine] lies in its specific structural features and the presence of the Boc protecting group, which can influence its chemical properties and applications.

Properties

IUPAC Name

tert-butyl 2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-16(2,3)23-15(21)19-10-8-17(9-11-19)12-6-4-5-7-13(12)18-14(20)22-17/h4-7H,8-11H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSGYDPAFSJFQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90516509
Record name tert-Butyl 2-oxo-1,2-dihydro-1'H-spiro[3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90516509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84060-08-2
Record name tert-Butyl 2-oxo-1,2-dihydro-1'H-spiro[3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90516509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Boc-aniline (16.12 g, 83.4 mmol) (A1) was dissolved in anhydrous tetrahydrofuran (120 mL) and cooled to −70° C. To this solution was added dropwise, under nitrogen, a 1.7 M solution of tert-butyllithium in pentane (110 mL, 187 mmol) at −70° C. After 30 min at −70° C., the solution was warmed to −20° C. and maintained at that temperature for 2 hours. The solution was again cooled to −70° C. and treated dropwise with a solution of N-Boc-4-piperidone (15.98 g, 80.2 mmol) (A2) in anhydrous tetrahydrofuran (50 mL). The solution was slowly warmed to room temperature, treated with potassium tert-butoxide (25 mg) and stirred at room temperature overnight under nitrogen. The solution was diluted with diethyl ether (300 mL), cooled in an ice water bath and adjusted to pH 7 with 1.0 N HCl (aq). The layers were separated and the aqueous layer extracted once with diethyl ether (100 mL). The pooled organic layers were washed with water and saturated brine, then dried over Na2SO4 and filtered. The filtrate was concentrated under reduced pressure to afford a crude product as a viscous pale yellow oil. The crude product was purified via silica gel flash chromatography (25-50% ethyl acetate in hexanes) to afford tert-butyl 2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4′-piperidine]-1′-carboxylate (A3) as a pale yellow solid. LC/MS m/z 319.0 [M+H]+, retention time 2.72 min (RP-C18, 10-99% CH3CN/0.05% TFA); 1H-NMR (400 MHz, CDCl3) δ 9.06 (br s, 1H), 7.28 (m, 1H), 7.12 (m, 2H), 6.91 (d, J=8.5 Hz, 1H), 4.12 (br d, J=9.9 Hz, 2H), 3.36 (br t, J=12.4 Hz, 2H), 2.13 (br d, J=13.1 Hz, 2H), 1.98 (m, 2H), 1.51 (s, 9H).
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
16.12 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
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0 (± 1) mol
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25 mg
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Synthesis routes and methods II

Procedure details

N-Boc-aniline (16.12 g, 83.4 mmol) was dissolved in anhydrous tetrahydrofuran (120 mL) and cooled to −70° C. To this solution was added dropwise, under nitrogen, a 1.7 M solution of tert-butyllithium in pentane (110 mL, 187 mmol) at −70° C. After 30 min at −70° C., the solution was warmed to −20° C. and maintained at that temperature for 2 h. The solution was again cooled to −70° C. and treated dropwise with a solution of N-Boc-4-piperidone (15.98 g, 80.2 mmol) in anhydrous tetrahydrofuran (50 mL). The solution was slowly warmed to room temperature, treated with potassium tert-butoxide (25 mg) and stirred at room temperature overnight under nitrogen. The solution was diluted with diethyl ether (300 mL), cooled in an ice-H2O bath and adjusted to pH 7 with 1.0 N HCl (aq). The layers were separated and the aqueous layer extracted once with diethyl ether (100 mL). The pooled organic layers were washed with H2O and saturated brine, then dried over Na2SO4 and filtered. The filtrate was concentrated under reduced pressure to afford 39.09 g crude product as a viscous pale yellow oil. The crude product was purified via silica gel flash chromatography (25-50% ethyl acetate in hexanes) to afford tert-butyl 2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4′-piperidine]-1′-carboxylate as a pale yellow solid (8.687 g, 34% yield). LC/MS m/z 319.0 [M+H]+, retention time 2.72 min (RP—C18, 10-99% CH3CN/0.05% TFA); 1H-NMR (400 MHz, CDCl3) δ 9.06 (br s, 1H), 7.28 (m, 1H), 7.12 (m, 2H), 6.91 (d, J=8.5 Hz, 1H), 4.12 (br d, J=9.9 Hz, 2H), 3.36 (br t, J=12.4 Hz, 2H), 2.13 (br d, J=13.1 Hz, 2H), 1.98 (m, 2H), 1.51 (s, 9H).
Quantity
25 mg
Type
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Reaction Step One
Quantity
16.12 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Type
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Reaction Step Four
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Type
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Reaction Step Six
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

N-Boc-aniline (16.12 g, 83.4 mmol) was dissolved in anhydrous tetrahydrofuran (120 mL) and cooled to −70° C. To this solution was added dropwise, under nitrogen, a 1.7 M solution of tert-butyllithium in pentane (110 mL, 187 mmol) at −70° C. After 30 min at −70° C., the solution was warmed to −20° C. and maintained at that temperature for 2 h. The solution was again cooled to −70° C. and treated dropwise with a solution of N-Boc-4-piperidone (15.98 g, 80.2 mmol) in anhydrous tetrahydrofuran (50 mL). The solution was slowly warmed to room temperature, treated with potassium tert-butoxide (25 mg) and stirred at room temperature overnight under nitrogen. The solution was diluted with diethyl ether (300 mL), cooled in an ice-H2O bath and adjusted to pH 7 with 1.0 NHCl (aq). The layers were separated and the aqueous layer extracted once with diethyl ether (100 mL). The pooled organic layers were washed with H2O and saturated brine, then dried over Na2SO4 and filtered. The filtrate was concentrated under reduced pressure to afford 39.09 g crude product as a viscous pale yellow oil. The crude product was purified via silica gel flash chromatography (25-50% ethyl acetate in hexanes) to afford tert-butyl 2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4′-piperidine]-1′-carboxylate as a pale yellow solid (8.687 g, 34% yield). LC/MS m/z 319.0 [M+H]+, retention time 2.72 min (RP-C18, 10-99% CH3CN/0.05% TFA); 1H-NMR (400 MHz, CDCl3) δ 9.06 (br s, 1H), 7.28 (m, 1H), 7.12 (m, 2H), 6.91 (d, J=8.5 Hz, 1H), 4.12 (br d, J=9.9 Hz, 2H), 3.36 (br t, J=12.4 Hz, 2H), 2.13 (br d, J=13.1 Hz, 2H), 1.98 (m, 2H), 1.51 (s, 9H).
Quantity
16.12 g
Type
reactant
Reaction Step One
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120 mL
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solvent
Reaction Step One
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solution
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0 (± 1) mol
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Reaction Step Two
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Type
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Reaction Step Five
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Type
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Reaction Step Five
Quantity
300 mL
Type
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Reaction Step Six
Quantity
25 mg
Type
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Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine]
Reactant of Route 2
Reactant of Route 2
1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine]
Reactant of Route 3
Reactant of Route 3
1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine]
Reactant of Route 4
Reactant of Route 4
1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine]
Reactant of Route 5
Reactant of Route 5
1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine]
Reactant of Route 6
1'-Boc-1,2-Dihydro-2-oxo-spiro[4H-3,1-benzoxazine-4,4'-piperidine]

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